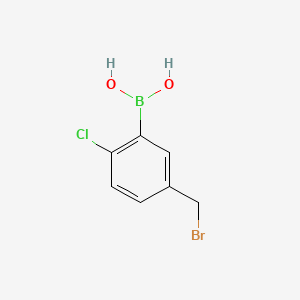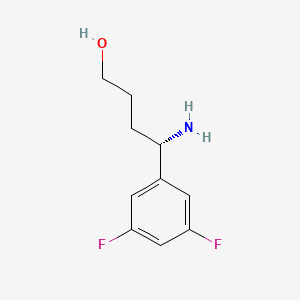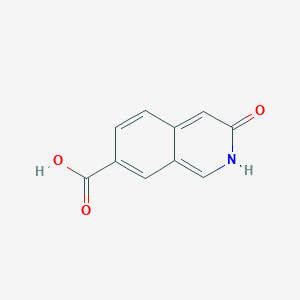![molecular formula C21H26ClNO4 B14021176 [Bis(phenylmethyl)amino]propanedioic acid, hydrochloride CAS No. 56599-02-1](/img/structure/B14021176.png)
[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(dibenzylamino)propanedioate is an organic compound with the molecular formula C21H25NO4. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a dibenzylamino group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(dibenzylamino)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with dibenzylamine to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-(dibenzylamino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of large reactors, precise temperature control, and efficient mixing to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(dibenzylamino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(dibenzylamino)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(dibenzylamino)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the dibenzylamino group participates in the formation of new chemical bonds. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Diethyl 2-(dibenzylamino)propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-(benzylamino)propanedioate. While diethyl malonate is a simpler molecule with two ester groups, diethyl 2-(dibenzylamino)propanedioate has an additional dibenzylamino group, which imparts unique reactivity and applications. Diethyl 2-(benzylamino)propanedioate, on the other hand, has only one benzyl group, making it less sterically hindered and potentially more reactive in certain reactions .
Similar Compounds
- Diethyl malonate
- Diethyl 2-(benzylamino)propanedioate
- Diethyl 2-(phenylamino)propanedioate
Properties
CAS No. |
56599-02-1 |
|---|---|
Molecular Formula |
C21H26ClNO4 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
diethyl 2-(dibenzylamino)propanedioate;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-3-25-20(23)19(21(24)26-4-2)22(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
InChI Key |
OLVJNNRMBVDPSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
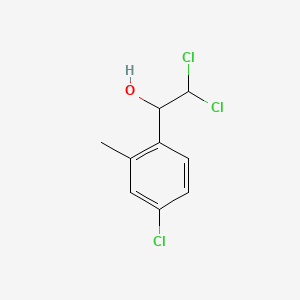
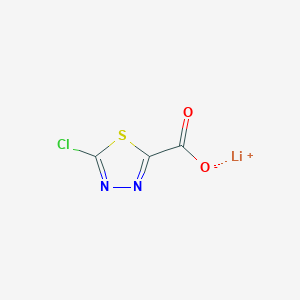
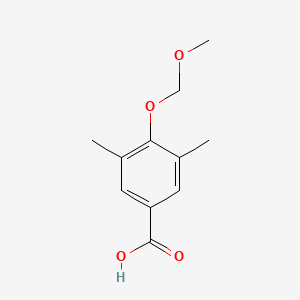
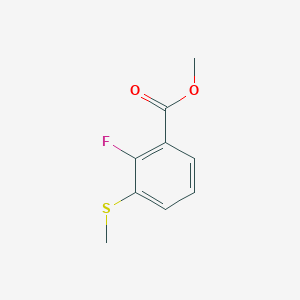
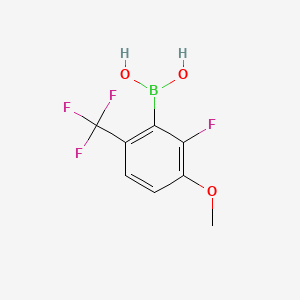


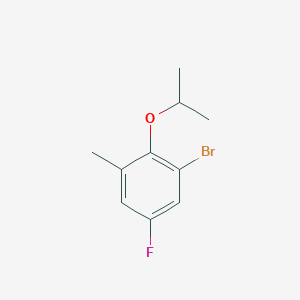
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
